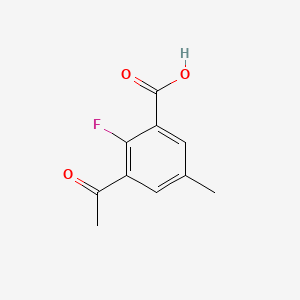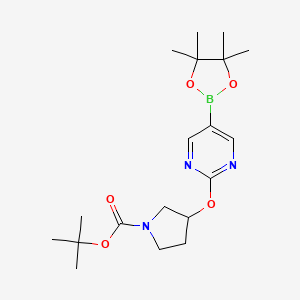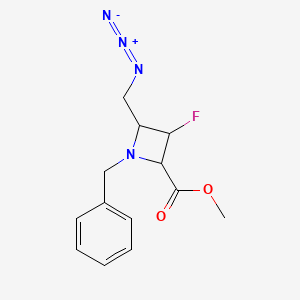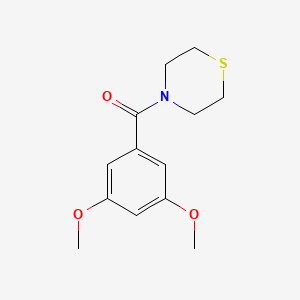
tert-Butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate: is a piperidine derivative with a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of N-Boc-piperidine and triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate is used as a building block in the synthesis of heteroaryl N-sulfonamides, which demonstrate cell-death properties .
Biology and Medicine: The compound is utilized in the preparation of Janus kinase 3 (JAKS) inhibitors, which are useful targets for immunosuppression and transplant rejection . It is also involved in the synthesis of HCV protease inhibitors for treating HCV genotype 1 infection .
Industry: In the industrial sector, the compound is used in the development of novel aminoglycoside compounds with antibacterial activity . It is also employed in the synthesis of bicyclic azacyclobenzylamine derivatives, which modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in treating inflammatory and immune-based disorders .
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a JAKS inhibitor, it binds to the Janus kinase enzyme, inhibiting its activity and thereby modulating immune responses . In the case of HCV protease inhibitors, the compound targets the viral protease enzyme, preventing the replication of the virus .
Comparison with Similar Compounds
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Uniqueness: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in the synthesis of various bioactive compounds sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-6-10-8-14(7-9(2)11(10)15)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
PYUGLPZFWGSJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC(C1=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)





![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)




![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
